3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Position 3: A 2-methoxyethyl group, introducing polarity via the ether oxygen.
- Position 2: A sulfanyl (-S-) linker connecting the core to a pyridyl-substituted 1,2,4-oxadiazole moiety.
While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar frameworks (e.g., thieno-pyrimidinones and pyrido-pyrimidinones) are associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Its synthesis likely follows routes analogous to those described for structurally related compounds, such as nucleophilic substitution or cyclization reactions involving sulfanyl-linked precursors .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-24-8-7-22-16(23)14-11(5-9-26-14)19-17(22)27-10-13-20-15(21-25-13)12-4-2-3-6-18-12/h2-6,9H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBAUOXXGPBSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidin-4-one : A fused heterocyclic system known for various biological activities.
- Oxadiazole ring : Recognized for its role in enhancing pharmacological properties.
- Pyridine moiety : Often contributes to the compound's interaction with biological targets.
The molecular formula is , and it exhibits notable features such as solubility in organic solvents and stability under physiological conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives containing oxadiazole exhibited significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC values ranging from 0.12 to 2.78 µM .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through caspase activation .
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, suggesting a disruption in cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound's biological activity extends to antimicrobial effects. Research indicates that oxadiazole derivatives possess antibacterial properties against Mycobacterium tuberculosis (Mtb). For example:
- Compound derivatives demonstrated MIC values as low as 0.25 µg/mL against resistant strains of Mtb .
Case Studies and Research Findings
Several studies have focused on synthesizing and characterizing similar compounds to explore their biological activities further:
- Upare et al. (2019) synthesized various oxadiazole derivatives and assessed their anti-tubercular activity, revealing promising results against resistant strains of Mtb .
- MDPI Review (2020) provided a comprehensive overview of 1,2,4-oxadiazole derivatives, emphasizing their significant cytotoxic effects on multiple cancer cell lines and potential as therapeutic agents .
Comparison with Similar Compounds
Key Observations:
Core Isomerism: The thieno[3,2-d]pyrimidin-4-one core (target compound) differs from thieno[2,3-d]pyrimidin-4-one () in ring fusion positions, altering molecular geometry and electronic distribution. This may influence binding to biological targets .
Sulfanylidene () represents a thione group, which may increase electrophilicity compared to the sulfanyl (-S-) linker in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
